1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyridopyrimidine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step reactions. One common method includes the condensation of 2-methylpyridine with appropriate reagents to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidine derivatives .
Scientific Research Applications
1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. These interactions can result in therapeutic effects such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Studied for its anti-cancer properties.
Pyrido[4,3-d]pyrimidine: Investigated for its potential in treating neurological disorders.
Uniqueness
1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its trifluoroethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C14H16F3N5 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H16F3N5/c1-10-19-12-8-18-3-2-11(12)13(20-10)22-6-4-21(5-7-22)9-14(15,16)17/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
UTGQWXQKSVWNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)CC(F)(F)F |
Origin of Product |
United States |
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